(20r,23r,24r)-Dinosterane

Catalog No.
S12566761
CAS No.
M.F
C30H54
M. Wt
414.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(20r,23r,24r)-Dinosterane

Product Name

(20r,23r,24r)-Dinosterane

IUPAC Name

4,10,13-trimethyl-17-(4,5,6-trimethylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

Molecular Formula

C30H54

Molecular Weight

414.7 g/mol

InChI

InChI=1S/C30H54/c1-19(2)23(6)21(4)18-22(5)26-13-14-27-24-11-12-25-20(3)10-9-16-29(25,7)28(24)15-17-30(26,27)8/h19-28H,9-18H2,1-8H3

InChI Key

YISIWADHCLSOOJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2(C1CCC3C2CCC4(C3CCC4C(C)CC(C)C(C)C(C)C)C)C

(20R,23R,24R)-Dinosterane is a steroidal alkane, specifically classified as 4α,23,24-trimethylcholestane. It is primarily derived from dinoflagellates and serves as a significant biomarker in geochemistry, particularly for identifying marine sedimentary environments from the Mesozoic and Cainozoic eras. Structurally, dinosterane features a complex arrangement of four fused rings along with multiple methyl groups at specific carbon positions, which contributes to its unique properties and stability in geological records .

Typical of steroidal hydrocarbons. These include:

  • Hydrogenation: Dinosterane can be hydrogenated to form saturated derivatives.
  • Oxidation: Under oxidative conditions, dinosterane can yield ketones or alcohols.
  • Thermal Degradation: At elevated temperatures, dinosterane can break down into simpler hydrocarbons or rearrange into other sterol derivatives.

These reactions are crucial for understanding the stability and transformation of dinosterane in sedimentary environments .

While dinosterane itself has not been extensively studied for direct biological activity, its parent compound, dinosterol, exhibits various biological functions. Dinosterol is known to play roles in membrane fluidity and cellular signaling in marine organisms. The presence of dinosterane in sediments indicates the historical presence of dinoflagellates, which are vital components of marine ecosystems and contribute to primary production .

The synthesis of (20R,23R,24R)-dinosterane primarily occurs through biological pathways in dinoflagellates. The process begins with the cyclization of squalene to form lanosterol and diverges from cholesterol biosynthesis at various stages:

  • Formation of 4α,24-dimethyl-5α-cholest-24(28)-en-3β-ol: This intermediate undergoes reduction.
  • Introduction of the Δ22-double bond: This step leads to the formation of 4α,24-dimethyl-5α-cholest-22E-en-3β-ol.
  • Methylation at C-23: This final step results in the formation of dinosterol, which can then be converted into dinosterane through further biological processes or thermal degradation .

Dinosterane is primarily used as a biomarker in geochemical studies. Its presence in sedimentary rocks helps researchers:

  • Reconstruct past marine environments: By analyzing the abundance and distribution of dinosterane, scientists can infer historical climatic conditions and ecological changes.
  • Date geological formations: Dinosterane serves as a tool for dating sediments due to its specific occurrence during particular geological periods.

Furthermore, its structural characteristics make it a subject of interest in organic chemistry and paleobiology research .

Several compounds share structural similarities with (20R,23R,24R)-dinosterane. These include:

Compound NameStructural FeaturesUnique Aspects
DinosterolContains a hydroxyl group; precursor to dinosteranePlays a significant role in membrane structure
CholesterolContains a hydroxyl group; widely studied sterolEssential for cellular function in animals
StigmasterolSimilar sterol structure but with different methylationCommonly found in plants; important for plant membranes
CampesterolAnother plant sterol; differs in methylation patternKey role in plant membrane integrity

Dinosterane is unique due to its specific methylation pattern at positions C-23 and C-24, which is not found in many other sterols. This distinct feature aids in its identification as a biomarker for certain geological periods and environments .

XLogP3

11.8

Exact Mass

414.422551722 g/mol

Monoisotopic Mass

414.422551722 g/mol

Heavy Atom Count

30

Dates

Modify: 2024-08-09

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